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Compound of Interest

Compound Name: Sinapyl alcohol

Cat. No.: B3415451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

sinapyl alcohol, a key monolignol in the biosynthesis of lignin and a valuable building block in

various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for sinapyl alcohol, providing insights into its

proton and carbon framework.

¹H NMR Data
The ¹H NMR spectrum of sinapyl alcohol exhibits characteristic signals corresponding to its

aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Sinapyl Alcohol
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Atom Number
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

2, 6 6.72 s -

7 6.55 d 15.9

8 6.32 dt 15.9, 5.3

9 4.30 d 5.3

OCH₃ 3.87 s -

OH (phenolic) 5.4 (broad s) - -

OH (allylic) 1.8 (broad s) - -

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of sinapyl alcohol.

Table 2: ¹³C NMR Spectroscopic Data for Sinapyl Alcohol

Atom Number Chemical Shift (δ) in ppm

1 133.0

2, 6 104.5

3, 5 147.2

4 131.0

7 129.5

8 128.8

9 63.5

OCH₃ 56.5
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Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of sinapyl alcohol shows characteristic

bands for its hydroxyl, aromatic, ether, and alkene functionalities.

Table 3: IR Spectroscopic Data for Sinapyl Alcohol

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (phenolic and

alcoholic)

3050 - 3000 Medium
=C-H stretch (aromatic and

vinyl)

2950 - 2850 Medium C-H stretch (aliphatic)

1650 Medium C=C stretch (vinyl)

1610, 1515 Strong C=C stretch (aromatic ring)

1210 Strong C-O stretch (aryl ether)

1115 Strong C-O stretch (alcohol)

970 Strong =C-H bend (trans-alkene)

Data obtained from an ATR-IR spectrum provided by Sigma-Aldrich.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of sinapyl alcohol provides

information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for Sinapyl Alcohol
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m/z Relative Intensity (%) Assignment

210 100 [M]⁺ (Molecular Ion)

192 40 [M - H₂O]⁺

181 35 [M - CH₂OH]⁺

167 55 [M - CH₂OH - CH₂]⁺

154 25 [M - 2xOCH₃]⁺

138 30 [M - OCH₃ - CH₂OH]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of sinapyl alcohol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.
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Relaxation delay: 1-2 seconds.

Number of scans: 16-64.

Spectral width: 0-12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096.

Spectral width: 0-220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of solid sinapyl alcohol directly

onto the ATR crystal.

KBr Pellet:
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Grind 1-2 mg of sinapyl alcohol with approximately 100 mg of dry potassium bromide

(KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop

between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired

and subtracted from the sample spectrum.

Data Analysis:

Identify the major absorption bands.

Correlate the band positions (wavenumbers) with specific functional groups using standard

correlation tables.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS):

Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane).
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Inject the solution into the GC, where the sample is vaporized and separated on a capillary

column.

The separated components are introduced into the mass spectrometer.

Ionization method: Electron Ionization (EI) at 70 eV.

Direct Infusion:

Dissolve the sample in a suitable solvent.

Infuse the solution directly into the ion source.

Ionization method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Mass Analysis and Detection:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Detector: Electron multiplier or Faraday cup.

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Determine the elemental composition from high-resolution mass spectrometry (HRMS) data.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of sinapyl alcohol.
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Workflow for Spectroscopic Analysis of Sinapyl Alcohol
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Caption: Workflow for the spectroscopic analysis of sinapyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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